2-chloro-6-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol
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Overview
Description
2-chloro-6-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol is a complex organic compound characterized by its unique structural features, including a chloro group, a fluorophenoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves a multi-step process:
Formation of the Iminomethyl Intermediate: The initial step involves the reaction of 2-chloro-6-hydroxybenzaldehyde with 2-(3-fluorophenoxy)-5-(trifluoromethyl)aniline under acidic conditions to form the iminomethyl intermediate.
Cyclization and Final Product Formation: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
The compound is investigated for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, although detailed studies are required to confirm its efficacy and safety.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-chloro-6-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol
- 2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol
- 2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol
Uniqueness
Compared to similar compounds, 2-chloro-6-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol is unique due to the presence of the fluorophenoxy and trifluoromethyl groups. These groups impart distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C20H12ClF4NO2 |
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Molecular Weight |
409.8 g/mol |
IUPAC Name |
2-chloro-6-[[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H12ClF4NO2/c21-16-6-1-3-12(19(16)27)11-26-17-9-13(20(23,24)25)7-8-18(17)28-15-5-2-4-14(22)10-15/h1-11,27H |
InChI Key |
OTSBDJYOEVNVDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)C(F)(F)F)N=CC3=C(C(=CC=C3)Cl)O |
Origin of Product |
United States |
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